3,5-Dibromo-4-chloro-2-fluoropyridine
Overview
Description
3,5-Dibromo-4-chloro-2-fluoropyridine is a halogenated pyridine derivative This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-chloro-2-fluoropyridine typically involves halogenation reactions. The reaction conditions often include the use of palladium catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-chloro-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
3,5-Dibromo-4-chloro-2-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-chloro-2-fluoropyridine involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-chloro-4-fluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
Uniqueness
3,5-Dibromo-4-chloro-2-fluoropyridine is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties. Compared to other halogenated pyridines, it offers a unique reactivity profile that can be exploited in various synthetic applications .
Properties
IUPAC Name |
3,5-dibromo-4-chloro-2-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClFN/c6-2-1-10-5(9)3(7)4(2)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXIUBSZKBRSKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Br)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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